molecular formula C12H7F2NO4 B13571507 (1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate

(1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate

Katalognummer: B13571507
Molekulargewicht: 267.18 g/mol
InChI-Schlüssel: NRSYFCVMBBNJFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that combines a 1,3-dioxoisoindoline moiety with a 2,2-difluorocyclopropane carboxylate group. The presence of fluorine atoms in the cyclopropane ring enhances the compound’s stability and reactivity, making it a valuable subject for various scientific investigations .

Vorbereitungsmethoden

The synthesis of (1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate typically involves the reaction of 1,3-dioxoisoindoline derivatives with difluorocyclopropane carboxylate precursors. One common method includes the use of triflic acid in dichloromethane to facilitate the cyclopropanation reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through rigorous quality control measures .

Analyse Chemischer Reaktionen

(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include triflic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the cyclopropane ring enhance the compound’s ability to form stable interactions with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C12H7F2NO4

Molekulargewicht

267.18 g/mol

IUPAC-Name

(1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate

InChI

InChI=1S/C12H7F2NO4/c13-12(14)5-8(12)11(18)19-15-9(16)6-3-1-2-4-7(6)10(15)17/h1-4,8H,5H2

InChI-Schlüssel

NRSYFCVMBBNJFB-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1(F)F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.